1-(4-Cyclohexylphenyl)piperazine

TRPV6 calcium channel inhibition regioisomer pharmacology PCHPD scaffold comparison

1-(4-Cyclohexylphenyl)piperazine (free base: C₁₆H₂₄N₂, MW 244.37 g/mol; dihydrochloride salt CAS 1208078-02-7) is a diaryl piperazine derivative characterized by a cyclohexyl substituent at the para position of the N-phenyl ring. This compound belongs to the broader class of phenylpiperazine derivatives known for interactions with neurotransmitter receptors including serotonin (5-HT) and dopamine receptors.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
Cat. No. B8692747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclohexylphenyl)piperazine
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)N3CCNCC3
InChIInChI=1S/C16H24N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h6-9,14,17H,1-5,10-13H2
InChIKeyCRUVZSXCXPWZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclohexylphenyl)piperazine for Research Procurement: Structural Identity and Baseline Characterization


1-(4-Cyclohexylphenyl)piperazine (free base: C₁₆H₂₄N₂, MW 244.37 g/mol; dihydrochloride salt CAS 1208078-02-7) is a diaryl piperazine derivative characterized by a cyclohexyl substituent at the para position of the N-phenyl ring . This compound belongs to the broader class of phenylpiperazine derivatives known for interactions with neurotransmitter receptors including serotonin (5-HT) and dopamine receptors . Its regioisomeric connectivity—cyclohexyl→phenyl→piperazine—distinguishes it from the (4-phenylcyclohexyl)piperazine (PCHPD) scaffold that has garnered attention as TRPV6 calcium channel inhibitors [1]. The compound is commercially available primarily as its dihydrochloride salt, which enhances aqueous solubility and facilitates formulation for biological assays .

Why 1-(4-Cyclohexylphenyl)piperazine Cannot Be Replaced by Unsubstituted or Methyl-Substituted Phenylpiperazine Analogs


Substituting 1-(4-cyclohexylphenyl)piperazine with a simpler phenylpiperazine (e.g., 1-phenylpiperazine or 1-(4-methylphenyl)piperazine) introduces consequential alterations in three critical parameters: lipophilicity, conformational constraint, and target engagement profile. The cyclohexyl substituent increases computed logP by approximately 1.5–2.0 log units relative to 1-phenylpiperazine, significantly altering membrane partitioning and non-specific binding characteristics [1]. Furthermore, the bulky cyclohexyl group imposes steric constraints on the piperazine ring's rotational freedom, which directly impacts the compound's suitability as a synthetic intermediate—a role documented in patent US08383631B2 where the cyclohexylphenyl moiety serves as a key pharmacophoric element . Class-level evidence from structurally analogous 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines demonstrates that cyclohexyl substitution is essential for high-affinity sigma receptor and human Δ₈-Δ₇ sterol isomerase (HSI) engagement (Ki values in the low nanomolar range), activity that is absent in simple phenylpiperazine counterparts [2]. These differences preclude generic interchange without altering experimental outcomes.

Quantitative Differentiation Evidence: 1-(4-Cyclohexylphenyl)piperazine vs. Closest Analogs and In-Class Comparators


Regioisomeric Connectivity vs. PCHPD Scaffold: Impact on TRPV6 Pharmacophore Accessibility

1-(4-Cyclohexylphenyl)piperazine differs fundamentally from the (4-phenylcyclohexyl)piperazine (PCHPD) class in its atomic connectivity: the target compound positions the cyclohexyl group on the phenyl ring (cyclohexyl→phenyl→piperazine), whereas PCHPDs such as cis-22a place the phenyl group on the cyclohexyl ring (phenyl→cyclohexyl→piperazine). This regioisomeric difference alters the spatial orientation of the aromatic and aliphatic ring systems relative to the piperazine nitrogen . In PCHPD-based TRPV6 inhibitors like Br-cis-22a, the phenyl-cyclohexyl connectivity enables a specific binding pose in the channel pore, achieving an IC₅₀ of 82 ± 25 nM against TRPV6 calcium currents [1]. The cyclohexylphenyl connectivity of the target compound presents a distinct conformational profile that may be exploited for alternative target engagement or as a negative control for PCHPD structure-activity relationship (SAR) studies [2].

TRPV6 calcium channel inhibition regioisomer pharmacology PCHPD scaffold comparison

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base Structural Isomers

The commercially supplied dihydrochloride salt form (CAS 1208078-02-7, MW 317.30 g/mol) of 1-(4-cyclohexylphenyl)piperazine confers a meaningful solubility advantage over the free base form (MW 244.37 g/mol) and over free base forms of structurally related analogs such as 1-(4-phenylcyclohexyl)piperazine (CAS 179163-07-6) . The dihydrochloride protonation of both piperazine nitrogens increases aqueous solubility substantially, facilitating direct dissolution in aqueous buffers for biological assays without requiring organic co-solvents . This contrasts with free base piperazine derivatives, which typically exhibit limited water solubility and require DMSO or ethanol stock solutions that may introduce solvent artifacts in cell-based or biochemical assays [1].

aqueous solubility salt form selection assay-ready formulation

Lipophilicity Differentiation from 1-Phenylpiperazine: Impact on Membrane Partitioning and Assay Behavior

The para-cyclohexyl substituent on the N-phenyl ring of 1-(4-cyclohexylphenyl)piperazine substantially increases lipophilicity compared to the unsubstituted 1-phenylpiperazine scaffold. For the closely related regioisomer 1-(4-phenylcyclohexyl)piperazine, PubChem reports a computed XLogP3-AA of 2.6 [1]. By comparison, 1-phenylpiperazine has a computed logP of approximately 1.0–1.2 [2]. This ~1.4–1.6 log unit increase corresponds to roughly a 25- to 40-fold increase in partition coefficient, with significant implications for non-specific protein binding, membrane permeability, and assay compatibility . The increased lipophilicity of the cyclohexylphenyl derivative may enhance blood-brain barrier permeability potential (relevant to CNS target applications) but also necessitates careful control of non-specific binding in biochemical assays.

lipophilicity logP differentiation membrane permeability CNS drug design

Documented Utility as a Patent-Cited Synthetic Intermediate: Differentiation from End-Use Tool Compounds

1-(4-Cyclohexylphenyl)piperazine is explicitly cited as a synthetic intermediate in patent US08383631B2, where it serves as a key building block for the construction of more complex pharmacologically active compounds . This documented role distinguishes it from end-use tool compounds such as cis-22a (a finished TRPV6 inhibitor, IC₅₀ = 0.32 μM) that are used directly in biological assays without further synthetic elaboration . The compound bears a free secondary amine on the piperazine ring, making it amenable to N-alkylation, N-acylation, and N-sulfonylation chemistries—reactions that are not feasible with N,N'-disubstituted analogs . This synthetic versatility, combined with its patent-documented provenance, positions the compound as a privileged intermediate scaffold for parallel library synthesis and SAR exploration programs.

synthetic building block patent intermediate medicinal chemistry scaffold

Class-Level Sigma Receptor and HSI Ligand Activity: Structural Basis for Polypharmacology

Structurally related 1-cyclohexyl-4-(4-arylcyclohexyl)piperazine derivatives have been characterized as mixed high-affinity ligands for sigma (σ) receptors and human Δ₈-Δ₇ sterol isomerase (HSI). In the Abate et al. (2011) study, the congener cis-1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine demonstrated a Ki of 12.3 nM at HSI and high affinity at both σ₁ and σ₂ receptor subtypes [1]. These compounds also exhibit P-glycoprotein (P-gp) inhibitory activity and σ₂ receptor agonist-mediated antiproliferative effects in PC-3 prostate cancer cells [2]. While 1-(4-cyclohexylphenyl)piperazine differs from the Abate series by bearing the cyclohexyl group on the phenyl ring rather than directly on the piperazine, the shared cyclohexyl-phenyl-piperazine pharmacophoric elements suggest potential engagement with sigma/HSI targets, a hypothesis testable through competitive binding assays . This contrasts with simpler 1-phenylpiperazine, which lacks the lipophilic bulk required for sigma receptor recognition.

sigma receptor sterol isomerase antiproliferative activity polypharmacology

Molecular Weight and Heavy Atom Count Differentiation: Impact on Ligand Efficiency Metrics

With a molecular weight of 244.37 g/mol (free base) and 16 heavy atoms in its core scaffold, 1-(4-cyclohexylphenyl)piperazine occupies a favorable position in ligand efficiency space relative to more elaborate piperazine derivatives [1]. By comparison, the TRPV6 tool compound cis-22a (MW 563.54 g/mol as ditrifluoroacetate salt) is more than twice the molecular weight, and the sigma ligand PB28 (MW ~400 g/mol range) carries additional functional groups . The lower molecular weight of the target compound translates to higher ligand efficiency indices (e.g., LE = 1.4 × pKi / heavy atom count) should target engagement data become available, and positions it as a more fragment-like starting point for lead optimization campaigns where maintaining favorable physicochemical properties is critical [2].

ligand efficiency molecular weight comparison lead optimization fragment-based design

Optimal Research and Industrial Application Scenarios for 1-(4-Cyclohexylphenyl)piperazine


Control Compound for PCHPD-Based TRPV6 Inhibitor SAR Studies

The reversed regioisomeric connectivity (cyclohexyl→phenyl→piperazine vs. phenyl→cyclohexyl→piperazine in PCHPDs like cis-22a) makes 1-(4-cyclohexylphenyl)piperazine an ideal structural control for TRPV6 SAR investigations [1]. Researchers can use this compound to test whether the phenyl-cyclohexyl connectivity is essential for nanomolar TRPV6 inhibition (IC₅₀ = 82 nM for Br-cis-22a) or whether the cyclohexylphenyl isomer retains activity, thereby mapping the pharmacophoric requirements of the TRPV6 pore binding site [2].

Medicinal Chemistry Scaffold Diversification via N-Functionalization

The free secondary amine on the piperazine ring enables N-alkylation, N-acylation, and N-sulfonylation reactions that are precluded in N,N'-disubstituted analogs such as cis-22a [1]. As documented in patent US08383631B2, 1-(4-cyclohexylphenyl)piperazine serves as a key intermediate for synthesizing more complex pharmacologically active molecules [2]. The dihydrochloride salt form (CAS 1208078-02-7) facilitates direct use in parallel synthesis workflows without additional salt metathesis steps [3].

Sigma Receptor and HSI Polypharmacology Probe Development

Based on class-level evidence from structurally analogous 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines that demonstrate high-affinity sigma receptor binding (Ki ~0.38–12.3 nM range) and HSI inhibition, 1-(4-cyclohexylphenyl)piperazine represents a structurally distinct starting point for developing mixed sigma/HSI ligands [1]. Its connectivity pattern is not represented in the published Abate compound library, offering an unexplored vector for polypharmacology probe development, particularly for anticancer applications where sigma-2 receptor agonism and P-gp inhibition are therapeutically relevant [2].

Comparative CNS Penetration Studies Leveraging Intermediate Lipophilicity

With an estimated XLogP3-AA of ~2.6 (ΔlogP ≈ +1.4 vs. 1-phenylpiperazine), this compound occupies an intermediate lipophilicity range relevant to CNS drug design [1]. It can serve as a comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies against both more polar (1-phenylpiperazine) and more lipophilic (N,N'-disubstituted cyclohexylpiperazines) analogs, helping establish quantitative structure-permeability relationships for the phenylpiperazine chemotype [2].

Quote Request

Request a Quote for 1-(4-Cyclohexylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.